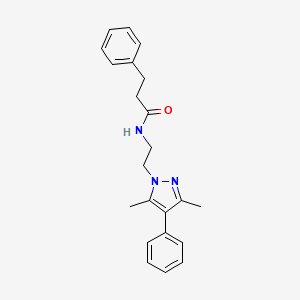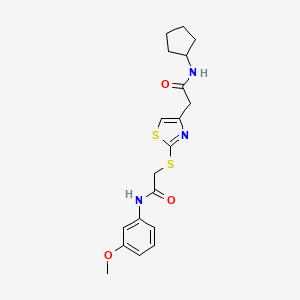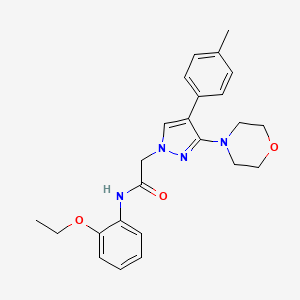![molecular formula C17H14ClF3N8 B2656737 5-Chloro-6-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]pyridine-3-carbonitrile CAS No. 2380041-78-9](/img/structure/B2656737.png)
5-Chloro-6-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrazine, a six-membered nitrogen-based heterocycle . Pyrazines are well known for their utility in rational drug design . This particular compound is related to 3- (trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazol [4,3-a] pyrazine hydrochloride, which is a pharmaceutical intermediate used to prepare sitagliptin , a novel antidiabetic drug .
Synthesis Analysis
The synthesis of this compound involves several steps . The process starts with the addition of ethanol and hydrazine hydrate to 2-chloropyrazine . The pH is regulated to 6 and impurities are removed . The next step involves adding chlorobenzene and trifluoroacetic anhydride . The mixture is heated, methanesulfonic acid is added, and trifluoroacetic acid is distilled out . The mixture is allowed to react and undergoes reduced pressure concentration until the solution is dried . The pH is regulated to 12 and organic phases are separated out . The final step involves adding palladium/carbon and an ethanol solution of the product under the protection of nitrogen in a high-pressure kettle . After reaction, the mixture is filtered, washed, and concentrated . The residues are mixed with an ethanol solution of hydrogen chloride . After the mixed solution reacts, precipitates are separated, washed, and dried to a constant weight, thus obtaining the final product .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a pyrazine ring and a triazolo ring . The compound also contains a trifluoromethyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 2-chloropyrazine with ethanol and hydrazine hydrate, followed by the addition of chlorobenzene and trifluoroacetic anhydride . The mixture is then heated and methanesulfonic acid is added . The mixture undergoes reduced pressure concentration until the solution is dried . The final step involves the addition of palladium/carbon and an ethanol solution of the product under the protection of nitrogen in a high-pressure kettle .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
This compound is pivotal in synthesizing a broad range of novel pyridine and fused pyridine derivatives, showcasing its versatility in creating structurally diverse molecules. For instance, it has been utilized in the preparation of triazolopyridine derivatives, pyridotriazine derivatives, and pyridine–pyrazole hybrid derivatives. These synthesized compounds undergo in silico molecular docking screenings towards specific proteins, displaying moderate to good binding energies, indicative of their potential therapeutic applications. Moreover, these compounds exhibit antimicrobial and antioxidant activities, highlighting their significance in developing new pharmaceutical agents (Flefel et al., 2018).
Anticonvulsant Activity
In the realm of neuropharmacology, derivatives of this chemical compound have been synthesized and evaluated for their anticonvulsant activities. By undergoing specific condensation reactions, these derivatives have been identified as potential candidates for treating convulsive disorders. The structure-activity relationship (SAR) studies of these compounds contribute significantly to understanding their mechanism of action and optimizing their anticonvulsant properties (Nassar et al., 2016).
Antimicrobial and Antifungal Activities
The compound's utility extends to antimicrobial research, where it serves as a core structure for developing novel antimicrobial and antifungal agents. By integrating this compound into the synthesis of new heterocyclic systems, researchers have identified compounds with high antimicrobial efficacy. These findings underscore the potential of such derivatives in addressing the challenge of antibiotic-resistant bacterial strains and fungal infections, thereby contributing to the development of new therapeutic strategies (Ali & Ibrahim, 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-chloro-6-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N8/c18-12-8-11(9-22)10-23-15(12)28-5-1-4-27(6-7-28)14-3-2-13-24-25-16(17(19,20)21)29(13)26-14/h2-3,8,10H,1,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGZMSWFJHVUQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=C(C=C(C=N2)C#N)Cl)C3=NN4C(=NN=C4C(F)(F)F)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-{5-[4-(diethylamino)benzoyl]-1,3-thiazol-2-yl}-N,N-dimethyliminoformamide](/img/structure/B2656654.png)
![5-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-sulfonamide](/img/structure/B2656658.png)
![2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)nicotinic acid](/img/structure/B2656661.png)
![4-{[Ethyl(pentyl)amino]methyl}aniline](/img/structure/B2656662.png)
![N-(3,4-dimethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2656663.png)
![N-[4-(Methoxymethyl)-3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2656664.png)



![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-mesitylacetamide](/img/structure/B2656670.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2656673.png)
![ethyl 2-{[(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate](/img/structure/B2656674.png)
![1-(2-ethylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2656676.png)
